molecular formula C39H34N4O8S2 B601322 Ceftibuten Related Impurity 8 CAS No. 174761-17-2

Ceftibuten Related Impurity 8

Cat. No.: B601322
CAS No.: 174761-17-2
M. Wt: 750.86
InChI Key:
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Description

Ceftibuten Related Impurity 8 is a chemical compound associated with the cephalosporin antibiotic ceftibuten. Ceftibuten is a third-generation cephalosporin used to treat various bacterial infections, including acute bacterial exacerbations of chronic bronchitis, acute bacterial otitis media, pharyngitis, and tonsillitis . Impurities like this compound are often studied to ensure the safety, efficacy, and quality of the pharmaceutical product.

Mechanism of Action

Preparation Methods

The synthesis of Ceftibuten Related Impurity 8 involves specific synthetic routes and reaction conditions. There are two primary methods for the synthesis of the 7β side chain of ceftibuten, which can be adapted for the preparation of its related impurities:

    Method 1: The target compounds are prepared from methyl 2-(2-aminothiazol-4-yl) acetate through acylation, condensation, and hydrolysis.

    Method 2: The target compounds are prepared from phenylmethyl 2-(2-acylated aminothiazol-4-yl) acetate through condensation, Weiss-Titin reaction, and hydrolysis.

Chemical Reactions Analysis

Ceftibuten Related Impurity 8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ceftibuten Related Impurity 8 has several scientific research applications, including:

    Pharmaceutical Research: It is used in the development and quality control of ceftibuten drugs.

    Chemistry: It is used to study the chemical properties and reactions of cephalosporin antibiotics.

    Biology: It is used to understand the biological activity and interactions of cephalosporin antibiotics.

    Medicine: It is used to ensure the safety and efficacy of ceftibuten drugs by studying their impurities.

Comparison with Similar Compounds

Ceftibuten Related Impurity 8 can be compared with other cephalosporin-related impurities, such as:

This compound is unique due to its specific chemical structure and the reactions it undergoes, which are crucial for understanding the overall safety and efficacy of ceftibuten drugs.

Properties

CAS No.

174761-17-2

Molecular Formula

C39H34N4O8S2

Molecular Weight

750.86

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 7-​[[(2Z)​-​5-​[(3-​methyl-​2-​buten-​1-​yl)​oxy]​-​1,​5-​dioxo-​2-​[2-​[[(phenylmethoxy)​carbonyl]​amino]​-​4-​thiazolyl]​-​2-​penten-​1-​yl]​amino]​-​8-​oxo-​, diphenylmethyl ester, (6R,​7R)

Origin of Product

United States

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